2-(2,4-Dibromo-6-fluorophenyl)acetonitrile
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Overview
Description
2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is a chemical compound with the molecular formula C8H4Br2FN and a molecular weight of 292.93 g/mol. This compound is typically used for research purposes and is not intended for human or veterinary use. It is a tri-halogenated phenylacetonitrile derivative, which means it contains three halogen atoms (two bromine and one fluorine) attached to a phenyl ring with an acetonitrile group.
Preparation Methods
The synthesis of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile involves several steps, typically starting with the halogenation of a phenylacetonitrile precursor. The reaction conditions often include the use of bromine and fluorine reagents under controlled temperatures and pressures to ensure the selective substitution of hydrogen atoms with bromine and fluorine atoms. Industrial production methods may involve large-scale halogenation reactions in specialized reactors to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(2,4-Dibromo-6-fluorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation Reactions: The acetonitrile group can be oxidized to form corresponding carboxylic acids or amides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2,4-Dibromo-6-fluorophenyl)acetonitrile is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in the study of halogenated aromatic compounds.
Biology: The compound is used in biochemical assays to study the effects of halogenated compounds on biological systems.
Medicine: Research involving this compound includes the development of new pharmaceuticals and the study of drug metabolism and interactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2-(2,4-Dibromo-6-fluorophenyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can form strong interactions with biological molecules, affecting their structure and function. The acetonitrile group can also participate in various biochemical reactions, influencing the compound’s overall activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
2-(2,4-Dibromo-6-fluorophenyl)acetonitrile can be compared with other similar compounds, such as:
2,4-Dibromo-6-fluorophenyl isocyanate: This compound has a similar halogenation pattern but contains an isocyanate group instead of an acetonitrile group.
2-(3-Bromo-4-fluorophenyl)acetonitrile: This compound has a different halogenation pattern, with bromine and fluorine atoms in different positions on the phenyl ring.
2,4-Dibromo-6-fluorobenzeneacetonitrile: This compound is structurally similar but may have different reactivity and applications due to slight variations in its molecular structure.
The uniqueness of this compound lies in its specific halogenation pattern and the presence of the acetonitrile group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,4-dibromo-6-fluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-5-3-7(10)6(1-2-12)8(11)4-5/h3-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHMWCEOJLLMZEJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CC#N)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378813 |
Source
|
Record name | 2-(2,4-dibromo-6-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
497181-24-5 |
Source
|
Record name | 2,4-Dibromo-6-fluorobenzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=497181-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2,4-dibromo-6-fluorophenyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60378813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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